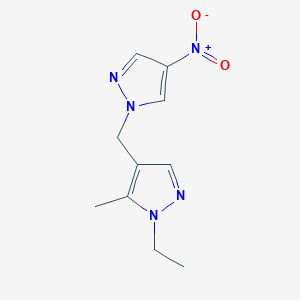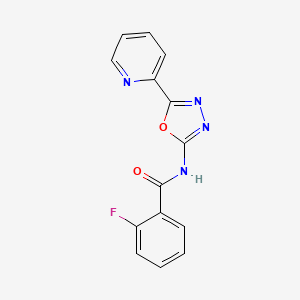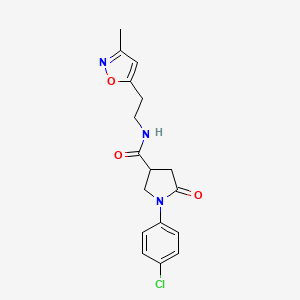
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, also known as ENMP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of apoptosis and cell survival.
Biochemical and Physiological Effects:
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has several advantages for lab experiments, including its potential anticancer, antifungal, and antibacterial properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, including the development of new anticancer, antifungal, and antibacterial agents based on its structure. Further studies are needed to determine its safety and efficacy in vivo and to identify potential drug targets for its use in cancer therapy and the treatment of infectious diseases. Additionally, the synthesis of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole derivatives with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. This reaction results in the formation of 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole as a yellow solid. Other methods involve the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid and acetic anhydride or the reaction of 4-nitrophenylhydrazine with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZWMAMETWYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2656737.png)

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2656745.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)

![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)